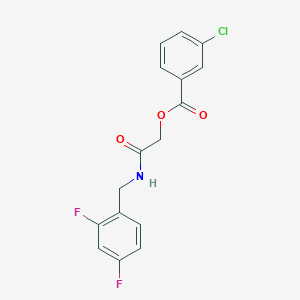
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is known to exhibit potent biological activity.
Scientific Research Applications
Anchoring of Amino Acids to Resins
- Improved Anchoring Method : A study by Sieber (1987) described an improved method for esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene using 2,6-dichlorobenzoyl chloride. This method is free from side-reactions like racemization and dipeptide formation, commonly observed with dicyclohexylcarbodiimide/4-dimethylaminopyridine (Sieber, 1987).
Synthesis of Oxazolidinone Derivatives
- Novel Dynamic Kinetic Resolution : Sugiyama et al. (2003) explored a one-pot reaction involving (R)-2-(α-methylbenzyl)amino-1,3-propanediol and 2-chloroethyl chloroformate with DBU, leading to 4-hydroxymethyl-3-(α-methylbenzyl)-2-oxazolidinone. This process involved dynamic kinetic resolution accompanied by intramolecular transesterification (Sugiyama et al., 2003).
Photodecomposition Studies
- Chlorobenzoic Acids Decomposition : Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, leading to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid. This indicates potential applications in environmental remediation or organic synthesis (Crosby & Leitis, 1969).
Metal Complexes with Organic Acid Derivatives
- Schiff Base Ligands and Metal Complexes : El-Wahab (2007) synthesized Schiff base ligands bearing organic acid moiety and their Co(II), Ni(II), Cu(II), and Zn(II) complexes. These complexes show potential in various applications, including antimicrobial activity and catalysis (El-Wahab, 2007).
HIV Protease Inhibitors Preparation
- Building Blocks for HIV Protease Inhibitors : Beaulieu and Wernic (1996) discussed the preparation of aminoalkyl chlorohydrin hydrochlorides as key building blocks for hydroxyethylamine-based HIV protease inhibitors. These compounds show significance in pharmaceutical applications (Beaulieu & Wernic, 1996).
Cycloaddition Reactions
- Efficient Cycloaddition with Glycals : Leblanc and Fitzsimmons (1989) demonstrated that bis(trichloroethyl) azodicarboxylate is an efficient diene in the cycloaddition reaction with glycals, used to prepare 2-amino glycosides. This indicates its potential in complex molecule synthesis (Leblanc & Fitzsimmons, 1989).
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-12-3-1-2-10(6-12)16(22)23-9-15(21)20-8-11-4-5-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRFFZYDCUSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)
![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)
![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2596775.png)

